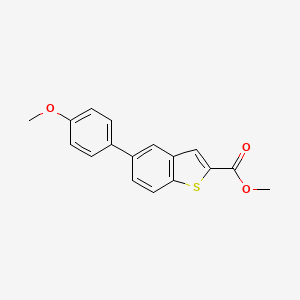

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate

描述

Structural Features and Nomenclature

This compound represents a sophisticated example of heterocyclic architecture, featuring a benzothiophene ring system as its central framework. The compound's systematic nomenclature reflects its complex structural composition, with the International Union of Pure and Applied Chemistry designation providing precise identification of each functional component within the molecule. The molecular formula C17H14O3S indicates the presence of seventeen carbon atoms, fourteen hydrogen atoms, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 298.4 grams per mole.

The structural organization of this compound centers around the benzothiophene nucleus, which consists of a benzene ring fused to a thiophene ring at the 4,5-positions. This bicyclic system provides the fundamental scaffold upon which additional functional groups are positioned to create the complete molecular structure. The benzothiophene core exhibits aromatic characteristics due to the delocalization of electrons across the fused ring system, contributing to the overall stability and reactivity patterns observed in this class of compounds.

Table 1: Fundamental Molecular Properties of this compound

The substitution pattern of this compound involves two primary functional groups attached to the benzothiophene core. At the 5-position, a 4-methoxyphenyl group extends from the benzothiophene ring, introducing additional aromatic character and electronic effects through the methoxy substituent. The methoxy group, characterized by its electron-donating properties, influences the overall electronic distribution within the molecule and affects its chemical reactivity patterns.

The second major substitution occurs at the 2-position of the benzothiophene ring, where a methyl carboxylate group is attached. This ester functionality contributes both to the molecular polarity and provides a reactive site for potential chemical transformations. The carboxylate group represents a versatile functional handle that can undergo various chemical reactions, including hydrolysis to form the corresponding carboxylic acid or reduction to generate alcohol derivatives.

The three-dimensional structure of this compound exhibits planarity across the benzothiophene core, consistent with the aromatic nature of this ring system. The attached phenyl ring at the 5-position can adopt various conformations relative to the benzothiophene plane, influenced by steric interactions and electronic effects from the methoxy substituent. This conformational flexibility contributes to the compound's ability to interact with various molecular targets and influences its physical and chemical properties.

Historical Context in Heterocyclic Chemistry

The development of benzothiophene chemistry traces its origins to the fundamental discoveries in thiophene research, establishing a foundation that would eventually lead to the synthesis of complex derivatives such as this compound. Thiophene itself was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, identified through its characteristic reaction with isatin and sulfuric acid to produce a distinctive blue indophenin dye. This serendipitous discovery marked the beginning of systematic investigations into sulfur-containing heterocyclic compounds that would eventually encompass the broader benzothiophene family.

The evolution from simple thiophene to more complex benzothiophene derivatives occurred through progressive advances in synthetic methodology and structural understanding throughout the twentieth century. Benzothiophene, characterized by its molecular formula C8H6S and naphthalene-like odor, emerged as a naturally occurring constituent of petroleum-related deposits such as lignite tar. This natural occurrence provided both motivation and starting material for early investigations into the chemical properties and synthetic potential of benzothiophene-based compounds.

The synthetic chemistry of benzothiophenes underwent significant advancement with the development of specialized cyclization reactions and coupling methodologies. One-step synthesis approaches, such as the aryne reaction with alkynyl sulfides, demonstrated the feasibility of constructing benzothiophene frameworks directly from simpler precursors. These methodological developments enabled the preparation of increasingly complex benzothiophene derivatives, including compounds with multiple substituents and functional groups such as this compound.

Table 2: Historical Development of Benzothiophene Synthetic Methods

| Time Period | Synthetic Approach | Key Innovations | Representative Applications |

|---|---|---|---|

| 1882-1920 | Discovery and Basic Chemistry | Thiophene identification, fundamental reactions | Simple thiophene derivatives |

| 1920-1960 | Classical Cyclization Methods | Paal-Knorr synthesis, Volhard-Erdmann cyclization | Basic benzothiophene structures |

| 1960-1990 | Advanced Cyclization Techniques | Gewald reaction, Lawesson's reagent applications | Substituted benzothiophenes |

| 1990-Present | Modern Coupling Methods | Aryne reactions, palladium-catalyzed processes | Complex multi-substituted derivatives |

The recognition of benzothiophenes as privileged scaffolds in medicinal chemistry provided additional impetus for developing sophisticated synthetic approaches. The presence of benzothiophene motifs in pharmaceutical compounds such as raloxifene, zileuton, and sertaconazole demonstrated the therapeutic potential of this heterocyclic system. This pharmaceutical relevance encouraged researchers to explore diverse substitution patterns and functional group combinations, leading to the development of compounds like this compound as potential drug candidates or synthetic intermediates.

The integration of modern computational and analytical techniques into benzothiophene research has further accelerated the understanding of structure-activity relationships and synthetic accessibility. Advanced spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, have enabled precise structural characterization of complex benzothiophene derivatives. Computational chemistry has provided insights into reaction mechanisms and molecular interactions, facilitating the rational design of new synthetic routes and target compounds.

Contemporary research in benzothiophene chemistry continues to expand the boundaries of structural diversity and functional complexity. The development of stereotunable synthetic methods and divergent construction strategies has enabled access to previously inaccessible molecular architectures. These advances have positioned compounds such as this compound within a rich historical context of continuous innovation and expanding synthetic capability in heterocyclic chemistry.

The emergence of benzothiophene derivatives as components in materials science applications, including organic electronic devices and dye synthesis, has further diversified the research landscape. The extended conjugated systems present in benzothiophenes contribute to their utility in optoelectronic applications, while their chemical stability and functionalization potential make them attractive building blocks for advanced materials. This multidisciplinary interest has sustained continued development in benzothiophene synthetic methodology and structural exploration.

属性

IUPAC Name |

methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3S/c1-19-14-6-3-11(4-7-14)12-5-8-15-13(9-12)10-16(21-15)17(18)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSXDHGGAXYIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594748 | |

| Record name | Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924869-09-0 | |

| Record name | Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Principle

The most widely reported and reliable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated benzothiophene derivative and a boronic acid or boronate ester bearing the 4-methoxyphenyl group.

- Starting materials:

- Halogenated benzothiophene-2-carboxylate methyl ester (e.g., 5-bromo-1-benzothiophene-2-carboxylate methyl ester)

- 4-methoxyphenylboronic acid or boronate ester

- Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2

- Base: Commonly potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

- Solvent: Mixtures of toluene, ethanol, or aqueous solvents

- Temperature: Typically 80–110 °C

- Reaction time: Several hours (6–24 h depending on conditions)

Reaction Scheme

$$

\text{5-bromo-1-benzothiophene-2-carboxylate methyl ester} + \text{4-methoxyphenylboronic acid} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate}

$$

Advantages

- High regioselectivity and yield

- Mild reaction conditions

- Scalability for industrial production

- Compatibility with various functional groups

Optimization Parameters

| Parameter | Typical Range/Choice | Effect on Yield/Purity |

|---|---|---|

| Catalyst loading | 1–5 mol% | Higher loading increases rate but costlier |

| Base | K2CO3, Na2CO3, Cs2CO3 | Influences reaction rate and side reactions |

| Solvent | Toluene/ethanol/water mixtures | Affects solubility and catalyst stability |

| Temperature | 80–110 °C | Higher temperature accelerates reaction |

| Reaction time | 6–24 hours | Longer time improves conversion but may cause degradation |

Alternative Synthetic Routes

Intramolecular Wittig Reaction for Benzothiophene Core Formation

Some studies report the formation of benzothiophene derivatives via an intramolecular Wittig reaction starting from 2-mercaptobenzenemethanol derivatives. This method involves:

- Formation of a phosphonium salt intermediate

- Reaction with acyl chlorides under basic conditions (e.g., triethylamine) in toluene at elevated temperatures (~110 °C)

- Cyclization to form the benzothiophene ring system with subsequent functionalization

This approach is useful for synthesizing various substituted benzothiophenes but is less commonly applied directly to the this compound synthesis.

Palladium-Catalyzed Carbonylative Cyclization

A novel method involves palladium-catalyzed oxidative alkoxycarbonylation of 2-(methylthio)phenylacetylenes under aerobic conditions, which can yield benzothiophene-3-carboxylic esters in one step. This method uses:

- Pd catalyst with iodide promoter

- Alcohol solvent (e.g., methanol)

- Carbon monoxide (CO) as a carbonyl source

- Oxygen from air as oxidant

This one-pot multicomponent reaction is efficient but more complex and less established for the specific target compound.

Summary Table of Preparation Methods

| Method | Key Steps | Catalyst/Base/Solvent | Yield Range (%) | Notes |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Cross-coupling of halogenated benzothiophene and boronic acid | Pd catalyst, K2CO3, toluene/ethanol | 60–85 | Most common, scalable, high selectivity |

| Intramolecular Wittig Reaction | Formation of phosphonium salt, cyclization with acyl chloride | Triphenylphosphine hydrobromide, Et3N, toluene | 30–60 | Useful for benzothiophene core synthesis |

| Pd-Catalyzed Carbonylative Cyclization | Oxidative alkoxycarbonylation of phenylacetylenes | Pd catalyst, KI, MeOH, CO, O2 | 40–70 | One-step, multicomponent, novel approach |

Research Findings and Practical Considerations

- Catalyst recycling: Studies show that palladium catalysts used in Suzuki-Miyaura and carbonylative cyclization can be recycled multiple times without significant loss of activity, improving cost-effectiveness for industrial synthesis.

- Purification: Products are typically purified by silica gel chromatography using petroleum ether/ethyl acetate mixtures.

- Functional group tolerance: The methoxy group on the phenyl ring is stable under the reaction conditions, allowing selective coupling without deprotection.

- Reaction monitoring: Conversion and yield are monitored by chromatographic techniques (TLC, HPLC) and confirmed by NMR and mass spectrometry.

化学反应分析

Types of Reactions

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

科学研究应用

Chemical Properties and Reactivity

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate possesses a benzothiophene core, which is known for its diverse reactivity. The compound can undergo several types of chemical reactions, including:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : The ester group can be reduced to alcohols or other derivatives.

- Electrophilic Aromatic Substitution : Allows for the introduction of various substituents on the aromatic ring.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Acidic or basic conditions |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |

| Substitution | Halogens, nitrating agents | Acidic or basic conditions |

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the treatment of various diseases:

- Anti-inflammatory Properties : Research indicates that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and asthma .

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions. For instance:

- Synthesis of Novel Derivatives : It has been used to synthesize derivatives with enhanced biological activities, demonstrating its utility in drug development .

- Cross-Coupling Reactions : this compound can participate in copper-catalyzed cross-coupling reactions to form new carbon-carbon bonds .

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was shown to reduce levels of IL-6 and TNF-alpha in human cell lines, indicating potential for therapeutic use in inflammatory diseases .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of this compound, it was found to induce apoptosis in breast cancer cells at micromolar concentrations. The mechanism involved the activation of caspases and subsequent cell cycle arrest, highlighting its potential as an anticancer agent .

作用机制

The mechanism of action of Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or interaction with cellular receptors .

相似化合物的比较

Research Tools and Methodologies

Crystallographic software (e.g., SHELX, ORTEP-3, WinGX) and antibiotic susceptibility testing (Kirby-Bauer method) referenced in the evidence are critical for characterizing such compounds. For example:

生物活性

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

- Molecular Formula : CHOS

- Average Mass : 298.36 g/mol

- Structural Features : The compound features a benzothiophene core with a methoxyphenyl substituent and a carboxylate group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and NF-κB, which are crucial for cell cycle regulation and apoptosis .

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit various microbial strains, although specific data on its efficacy against particular pathogens is limited .

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : It may inhibit proteases and kinases by binding to their active sites, leading to altered enzyme activity and cellular responses .

- Oxidative Stress Modulation : The compound has shown potential in reducing oxidative stress, thereby protecting cells from damage induced by reactive oxygen species (ROS) .

Anticancer Activity

A study focusing on the anticancer effects of benzothiophene derivatives found that this compound demonstrated significant cytotoxicity against various cancer cell lines. The IC values indicated potent activity, warranting further investigation into its application as a chemotherapeutic agent.

| Cell Line | IC Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.2 |

| HeLa (cervical cancer) | 12.8 |

| A549 (lung cancer) | 18.4 |

Antimicrobial Studies

In antimicrobial assays, the compound was tested against a range of bacterial strains. Results showed moderate activity against Gram-positive bacteria, suggesting potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Discussion

The biological activity of this compound highlights its potential as a lead compound for drug development. Its ability to modulate key biological pathways positions it as a candidate for further pharmacological studies. However, more extensive research is required to fully elucidate its mechanisms and therapeutic applications.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves constructing the benzothiophene core via cyclization of appropriate precursors. For example, Friedel-Crafts acylation followed by intramolecular cyclization is a viable route . Optimization includes adjusting catalysts (e.g., Lewis acids like AlCl₃), solvent polarity (e.g., dichloromethane or DMF), and temperature (80–120°C). Post-synthetic esterification with methanol under acidic conditions yields the methyl ester. Purity is confirmed via TLC and recrystallization.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Characterization involves:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at 4-phenyl, ester at C2). Aromatic protons in the benzothiophene ring typically appear as multiplets between δ 7.2–8.1 ppm .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₄O₃S).

- Elemental analysis : Matching calculated vs. experimental C, H, S, and O percentages within ±0.3% .

Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<1%).

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C suggests thermal stability).

- Long-term stability : Storage at –20°C under inert atmosphere (argon) prevents ester hydrolysis and oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry, particularly ring puckering in the benzothiophene core?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL refines bond lengths, angles, and torsion angles. For example, the benzothiophene ring’s puckering amplitude (q) and phase angle (φ) are calculated using Cremer-Pople coordinates to quantify non-planarity . Discrepancies between experimental and DFT-optimized geometries may indicate crystal packing effects .

Q. What computational methods are suitable for studying the electronic properties of this compound, and how do they correlate with experimental observations?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges. For instance, the electron-withdrawing ester group lowers LUMO energy, enhancing electrophilic reactivity .

- TD-DFT : Predicts UV-Vis absorption spectra; deviations >10 nm from experimental λₘₐₓ suggest solvent effects or excited-state interactions .

Q. How can researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies involving derivatives of this compound?

- Methodological Answer :

- Statistical modeling : Multivariate regression (e.g., CoMFA, CoMSIA) identifies steric/electronic descriptors influencing activity. For example, methoxy group orientation may sterically hinder target binding.

- Crystallographic docking : Molecular docking (AutoDock Vina) validates binding modes with proteins (e.g., kinase enzymes). Mismatched IC₅₀ values may arise from solvation effects or protein flexibility .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。